Cas no 83911-48-2 (9H-Pyrido3,4-bindole-3-carbonitrile)

9H-Pyrido3,4-bindole-3-carbonitrile structure
83911-48-2 structure
Nom du produit:9H-Pyrido3,4-bindole-3-carbonitrile
Numéro CAS:83911-48-2
Le MF:C12H7N3
Mégawatts:193.204081773758
MDL:MFCD21337215
CID:583354
PubChem ID:20059982

9H-Pyrido3,4-bindole-3-carbonitrile Propriétés chimiques et physiques

Nom et identifiant

    • 9H-Pyrido[3,4-b]indole-3-carbonitrile
    • 3-Cyano-β-carboline
    • β-Carboline-3-carbonitrile
    • 83911-48-2
    • DTXSID20602000
    • 9H-beta-Carboline-3-carbonitrile
    • BS-41693
    • CS-0060592
    • MFCD21337215
    • SY023944
    • 3-cyano-beta-carboline
    • DB-360092
    • Y10042
    • AKOS016015056
    • CHEMBL5266558
    • SCHEMBL7379425
    • RYLDZJANGRBUGW-UHFFFAOYSA-N
    • 3-Cyano-9H-pyrido[3,4-b]indole
    • 9H-Pyrido3,4-bindole-3-carbonitrile
    • MDL: MFCD21337215
    • Piscine à noyau: 1S/C12H7N3/c13-6-8-5-10-9-3-1-2-4-11(9)15-12(10)7-14-8/h1-5,7,15H
    • La clé Inchi: RYLDZJANGRBUGW-UHFFFAOYSA-N
    • Sourire: N#CC1C=C2C(NC3C2=CC=CC=3)=CN=1

Propriétés calculées

  • Qualité précise: 193.063997236g/mol
  • Masse isotopique unique: 193.063997236g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 0
  • Complexité: 293
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.2
  • Surface topologique des pôles: 52.5Ų

Propriétés expérimentales

  • Dense: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilité: Pratiquement insoluble (0015 G / l) (25 ºC),

9H-Pyrido3,4-bindole-3-carbonitrile PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
H120495-50mg
9H-Pyrido[3,4-b]indole-3-carbonitrile
83911-48-2
50mg
$ 190.00 2022-06-04
TRC
H120495-25mg
9H-Pyrido[3,4-b]indole-3-carbonitrile
83911-48-2
25mg
$ 115.00 2022-06-04
Matrix Scientific
143879-1g
9H-Pyrido[3,4-b]indole-3-carbonitrile, 95%
83911-48-2 95%
1g
$1814.00 2023-09-09
Matrix Scientific
143879-5g
9H-Pyrido[3,4-b]indole-3-carbonitrile, 95%
83911-48-2 95%
5g
$3664.00 2023-09-09
A2B Chem LLC
AD95995-100mg
9H-Pyrido[3,4-b]indole-3-carbonitrile
83911-48-2 95%
100mg
$51.00 2024-04-19
abcr
AB460507-1g
9H-Pyrido[3,4-b]indole-3-carbonitrile; .
83911-48-2
1g
€473.70 2025-02-27
Aaron
AR008IEF-1g
9H-Pyrido[3,4-b]indole-3-carbonitrile
83911-48-2 98%
1g
$253.00 2025-01-23
A2B Chem LLC
AD95995-250mg
9H-Pyrido[3,4-b]indole-3-carbonitrile
83911-48-2 95%
250mg
$84.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT3553-250.0mg
9H-pyrido[3,4-b]indole-3-carbonitrile
83911-48-2 95%
250.0mg
¥772.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT3553-1g
9H-pyrido[3,4-b]indole-3-carbonitrile
83911-48-2 95%
1g
¥1872.0 2024-04-17

9H-Pyrido3,4-bindole-3-carbonitrile Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  reflux
2.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  rt
Référence
A facile synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives from 3-substituted β-carbolines
Lin, Guowu; et al, Molecules, 2010, 15, 5680-5691

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium hydroxide
1.2 Reagents: Thionyl chloride
1.3 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dimethylformamide ;  rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 °C
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  reflux
4.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  rt
Référence
A facile synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives from 3-substituted β-carbolines
Lin, Guowu; et al, Molecules, 2010, 15, 5680-5691

Méthode de production 3

Conditions de réaction
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt → reflux
2.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  rt; 30 min, rt
2.2 Reagents: Water
Référence
Preparation of 1,3,6-trisubstituted-β-carboline compounds as cyclin dependent kinase 2 inhibitors
, China, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  2 h, rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, cooled
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dimethylformamide ;  cooled; 24 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 - 5 °C
3.2 Reagents: Water ;  cooled
4.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt → reflux
5.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  rt; 30 min, rt
5.2 Reagents: Water
Référence
Preparation of 1,3,6-trisubstituted-β-carboline compounds as cyclin dependent kinase 2 inhibitors
, China, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 - 5 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt → reflux
3.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  rt; 30 min, rt
3.2 Reagents: Water
Référence
Preparation of 1,3,6-trisubstituted-β-carboline compounds as cyclin dependent kinase 2 inhibitors
, China, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  rt; 30 min, rt
1.2 Reagents: Water
Référence
Preparation of 1,3,6-trisubstituted-β-carboline compounds as cyclin dependent kinase 2 inhibitors
, China, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dimethylformamide ;  cooled; 24 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 - 5 °C
2.2 Reagents: Water ;  cooled
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt → reflux
4.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  rt; 30 min, rt
4.2 Reagents: Water
Référence
Preparation of 1,3,6-trisubstituted-β-carboline compounds as cyclin dependent kinase 2 inhibitors
, China, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  rt
Référence
A facile synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives from 3-substituted β-carbolines
Lin, Guowu; et al, Molecules, 2010, 15, 5680-5691

Méthode de production 9

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  reflux
3.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  rt
Référence
A facile synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives from 3-substituted β-carbolines
Lin, Guowu; et al, Molecules, 2010, 15, 5680-5691

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Solvents: Water ;  3 h, rt; 3 h, rt → reflux
1.3 Reagents: Acetic acid Solvents: Water ;  pH 6, cooled
2.1 Reagents: Thionyl chloride Solvents: Ethanol ;  2 h, rt → reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, cooled
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dimethylformamide ;  cooled; 24 h, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 - 5 °C
4.2 Reagents: Water ;  cooled
5.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt → reflux
6.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  rt; 30 min, rt
6.2 Reagents: Water
Référence
Preparation of 1,3,6-trisubstituted-β-carboline compounds as cyclin dependent kinase 2 inhibitors
, China, , ,

9H-Pyrido3,4-bindole-3-carbonitrile Raw materials

9H-Pyrido3,4-bindole-3-carbonitrile Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:83911-48-2)9H-Pyrido3,4-bindole-3-carbonitrile
A864200
Pureté:99%
Quantité:1g
Prix ($):257.0